molecular formula C18H19N5O4 B2913998 ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate CAS No. 879446-72-7

ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate

Cat. No. B2913998
CAS RN: 879446-72-7
M. Wt: 369.381
InChI Key: PATNSSUJBKFBRZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an ester functional group (benzoate), which is often used in organic chemistry to increase the solubility of compounds, and a methyl group attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1H-NMR spectrum would likely show peaks corresponding to the methyl group of the ethyl ester, the tolyl methyl group, the two pyrimidinedione methyl groups, the methylene of the ethyl ester, the pyrimidine H-4, and multiple aromatic protons .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The pyrimidine ring could participate in electrophilic substitution reactions or act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Generally, compounds with pyrimidine rings are planar and aromatic. They are often polar due to the presence of nitrogen atoms and other functional groups, and they can participate in hydrogen bonding .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of many pyrimidine derivatives, it could be of interest in the development of new drugs or therapeutic agents .

properties

IUPAC Name

ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-3-27-16(25)11-5-7-12(8-6-11)22-9-4-10-23-13-14(19-17(22)23)21(2)18(26)20-15(13)24/h5-8H,3-4,9-10H2,1-2H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATNSSUJBKFBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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